molecular formula C16H16N2O4S B2429382 N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine CAS No. 342433-45-8

N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine

Cat. No.: B2429382
CAS No.: 342433-45-8
M. Wt: 332.37
InChI Key: GLSGHIKRIJQNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-ethyl-2-(furan-2-yl)-2-hydroxyacetamide” and “N-[2-(Furan-2-yl)ethyl]acetamide” are organic compounds . They contain a total of 24 atoms; 12 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .


Molecular Structure Analysis

The molecular weight of “N-ethyl-2-(furan-2-yl)-2-hydroxyacetamide” is 168.19308 g/mol . The SMILES string representation is CCNC(=O)C(N)c1ccco1 .


Physical and Chemical Properties Analysis

“N-[2-(Furan-2-yl)ethyl]acetamide” is a solid . The density of “N-ethyl-2-(furan-2-yl)-2-hydroxyacetamide” is 0.96g/cm³ .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research on furan derivatives, including those similar to N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine, highlights their utility in organic synthesis. For instance, furan-containing compounds have been synthesized and explored for their unique chemical behaviors and potential applications in creating novel organic materials. The synthesis of 5-bromocyclohepta[b]furan-4-one and its reaction with primary amines showcases the versatility of furan derivatives in cine-substitution reactions, offering pathways to novel 6-amino-derivatives (Crabbé & Deprés, 1980). This type of chemical reactivity is crucial for the development of new pharmaceuticals and materials.

Noncovalent Interactions and Crystal Engineering

The study of noncovalent interactions in furan derivatives has provided insights into their potential applications in crystal engineering and design. Quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines demonstrates the significance of hydrogen bonding and other intermolecular forces in determining the structural and functional properties of molecular crystals (El-Emam et al., 2020). Such studies are fundamental for the design of molecular materials with tailored properties.

Antimicrobial and Biological Activities

Compounds with furan rings have been explored for their biological activities, including antimicrobial properties. Studies on methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have revealed potential cytotoxicity against cancer cell lines and antimicrobial efficacy against various bacterial strains (Phutdhawong et al., 2019). This highlights the potential of furan derivatives in the development of new therapeutic agents.

Material Science Applications

Furan derivatives have found applications in material science, particularly in the development of biobased polymers. The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block demonstrates the potential of furan derivatives in creating sustainable and environmentally friendly materials (Jiang et al., 2014). Such research paves the way for the use of renewable resources in the production of high-performance materials.

Safety and Hazards

“N-[2-(Furan-2-yl)ethyl]acetamide” is classified as non-combustible solids . It’s important to handle it with care to avoid any potential hazards.

Future Directions

As these compounds are organic and have potential biological activities, they could be further studied for their potential applications in various fields such as medicine, agriculture, and more .

Properties

IUPAC Name

N-ethyl-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-3-17-15-16(18-14(22-15)13-5-4-10-21-13)23(19,20)12-8-6-11(2)7-9-12/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSGHIKRIJQNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.